2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide typically involves the chlorosulfonation of 2,4-quinazolinediamine to form the 6-sulfonyl chloride intermediate. This intermediate is then treated with the appropriate amine to produce the desired product . Another method involves the diazotization of the corresponding amine followed by treatment with sulfur dioxide in the presence of copper(II) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with different nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chlorosulfonic acid for chlorosulfonation and copper(II) chloride for diazotization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with different amines can yield various sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms . This inhibition disrupts the folate pathway, leading to the death of the target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-quinazolinesulfonamides: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinone Derivatives: These compounds also belong to the quinazoline family and have diverse pharmacological activities.
Uniqueness
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase sets it apart from other quinazoline derivatives .
Eigenschaften
CAS-Nummer |
92144-20-2 |
---|---|
Molekularformel |
C10H12ClN5O2S |
Molekulargewicht |
301.75 g/mol |
IUPAC-Name |
2,4-diamino-5-chloro-N,N-dimethylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H12ClN5O2S/c1-16(2)19(17,18)6-4-3-5-7(8(6)11)9(12)15-10(13)14-5/h3-4H,1-2H3,(H4,12,13,14,15) |
InChI-Schlüssel |
FHUUSNMEGAIZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=C(C2=C(C=C1)N=C(N=C2N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.